

# Application Notes and Protocols for the NMR Spectral Analysis of (-)-Sedamine

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## Compound of Interest

Compound Name: (-)-Sedamine

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These application notes provide detailed  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for the piperidine alkaloid **(-)-sedamine**. The information herein is critical for the identification, characterization, and quality control of **(-)-sedamine** in research and drug development settings. The provided experimental protocols offer a blueprint for the synthesis and subsequent NMR analysis of this compound.

## Chemical Structure of (-)-Sedamine

Caption: Chemical structure of **(-)-Sedamine**.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **(-)-sedamine** was recorded on a 400 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	2.85	m	
H-3, H-4, H-5	1.25-1.82	m	
H-6	2.55	m	
H-7a	2.12	ddd	14.4, 10.5, 9.6
H-7b	1.25-1.82	m	10.8, 2.7
H-8	4.89	dd	
H-10, H-11, H-12, H-13, H-14	7.20-7.42	m	
N-CH <sub>3</sub>	2.49	s	
OH	1.25-1.82	m	

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of **(-)-sedamine** was recorded at 100 MHz in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-2	51.4
C-3	22.6
C-4	26.0
C-5	20.7
C-6	61.1
C-7	40.0
C-8	74.9
C-9	145.7
C-10, C-14	125.6
C-11, C-13	128.3
C-12	127.1
N-CH <sub>3</sub>	40.2

## Experimental Protocols

### Synthesis of (-)-Sedamine[1]

The following protocol is adapted from the synthesis of **(-)-sedamine** from **(-)-lobeline**.



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Caption: Workflow for the synthesis of **(-)-Sedamine**.

## Materials:

- (-)-Lobeline
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- N,N-Dimethylformamide (DMF)
- Methyl chloroformate
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Ethanol (EtOH)
- Hydrochloric acid (HCl)
- Saturated aqueous potassium carbonate ( $\text{K}_2\text{CO}_3$ ) solution
- Chloroform ( $\text{CHCl}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for column chromatography (e.g.,  $\text{CHCl}_3/\text{MeOH}/\text{NH}_4\text{OH}$  10:1:0.2)

## Procedure:

- Protection of the hydroxyl group: To a solution of (-)-lobeline in DMF, add imidazole and TBDMSCl. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Fragmentation: The TBDMS-protected lobeline is dissolved in  $\text{CH}_2\text{Cl}_2$  and treated with methyl chloroformate. The reaction progress is monitored by TLC.
- Deprotection: The resulting intermediate is dissolved in EtOH, and concentrated HCl is added. The mixture is heated to 55-60 °C for 3 hours.

- Work-up: After cooling, the reaction mixture is basified with a saturated aqueous  $K_2CO_3$  solution and extracted with  $CHCl_3$ . The combined organic layers are dried over anhydrous  $Na_2SO_4$ , filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford pure **(-)-sedamine**.<sup>[1]</sup>

## NMR Sample Preparation Protocol

Materials:

- **(-)-Sedamine** (5-10 mg)
- Deuterated chloroform ( $CDCl_3$ ) (0.6-0.7 mL)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Weigh 5-10 mg of purified **(-)-sedamine** directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of  $CDCl_3$  to the NMR tube using a clean pipette.
- Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
- Acquire the  $^1H$  and  $^{13}C$  NMR spectra according to the instrument's standard operating procedures.

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## References

- 1. Indirect Trapping of the Retroconjugate Addition Reaction Intermediate Involved in the Epimerization of Lobeline: Application to the Synthesis of (-)-Sedamine - PMC [pmc.ncbi.nlm.nih.gov]
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